Product packaging for Boc-D-phenylalanine methyl ester(Cat. No.:CAS No. 77119-84-7)

Boc-D-phenylalanine methyl ester

Cat. No.: B1269909
CAS No.: 77119-84-7
M. Wt: 279.33 g/mol
InChI Key: SDSWSVBXRBXPRL-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-D-phenylalanine methyl ester is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO4 B1269909 Boc-D-phenylalanine methyl ester CAS No. 77119-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSWSVBXRBXPRL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348472
Record name BOC-D-PHENYLALANINE METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77119-84-7
Record name BOC-D-PHENYLALANINE METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of Boc D Phenylalanine Methyl Ester

Established Synthetic Routes to Boc-D-phenylalanine methyl ester

The synthesis of this compound can be achieved through several well-established routes, including asymmetric hydrogenation, direct derivatization, and methods employing chiral catalysts to ensure high enantiomeric purity.

Asymmetric hydrogenation is a powerful technique for establishing the chiral center in D-phenylalanine derivatives with high enantioselectivity. This approach typically involves the hydrogenation of a prochiral enamide precursor, such as an N-acetyl dehydroamino-acid. A notable large-scale synthesis of a substituted N-Boc D-phenylalanine intermediate utilized this strategy. The process began with an Erlenmeyer condensation to form the dehydrophenylalanine substrate. This substrate was then subjected to asymmetric hydrogenation using a chiral rhodium catalyst, specifically [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄, which resulted in a product with high enantiomeric excess (ee). Subsequent chemical modifications, including the introduction of the Boc group and hydrolysis of other protecting groups, yielded the final N-Boc D-amino acid. Nickel-catalyzed asymmetric hydrogenation of α-benzamidocinnamic acid esters has also been studied, achieving high yields and enantioselectivity (up to 99% yield and 96% ee) using a catalyst system of nickel acetate and R-BINAP. rsc.org

Table 1: Asymmetric Hydrogenation for Phenylalanine Derivatives
Catalyst/MethodSubstrate TypeKey FeaturesReported Performance
[((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄N-acetyl dehydroamino-acidSuitable for large-scale synthesisHigh enantiomeric excess achieved
Nickel acetate / R-BINAPα-benzamidocinnamic acid estersEffective for methylsulfonyl-substituted derivativesUp to 99% yield and 96% ee

A direct and common method for synthesizing this compound is the derivatization of D-phenylalanine methyl ester. This involves the protection of the primary amino group with a tert-butoxycarbonyl (Boc) group. The most widely used reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). orgsyn.org The reaction is typically carried out in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water, in the presence of a base like sodium hydroxide (B78521). guidechem.com The base deprotonates the amino group, increasing its nucleophilicity to attack the Boc₂O electrophile. This method is highly efficient and preserves the stereochemistry of the starting material.

Enantioselective synthesis provides a route to chiral α-amino acid derivatives from achiral precursors. One effective strategy is the asymmetric α-alkylation of a glycine Schiff base, such as N-(dibenzylidene)glycine tert-butyl ester, using a chiral phase-transfer catalyst. nih.gov Cinchona alkaloid quaternary ammonium salts have been developed as pseudoenantiomeric phase-transfer catalysts for this purpose. For instance, the reaction of the glycine Schiff base with benzyl bromide in the presence of catalysts like O-allyl-N-(9-anthracenmethyl) cinchoninium bromide or its pseudoenantiomer, O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide, can produce either the (R)- or (S)-enantiomer of the phenylalanine derivative in excellent yields and high enantioselectivity. nih.gov Subsequent hydrolysis of the Schiff base and ester groups, followed by N-protection with the Boc group, can yield the desired product.

Table 2: Enantioselective Alkylation using Phase-Transfer Catalysts
CatalystProduct ConfigurationYieldEnantiomeric Excess (ee)
O-allyl-N-(9-anthracenmethyl) cinchoninium bromide(R)HighExcellent
O-allyl-N-(9-anthracenmethyl) cinchonidium bromide(S)HighExcellent

Data based on the synthesis of various unnatural phenylalanine derivatives. nih.gov

The synthesis and application of this compound rely on the strategic use of protecting groups for both the amino and carboxyl functionalities of the parent D-phenylalanine molecule. researchgate.net

Amino Group Protection : The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. orgsyn.orgorganic-chemistry.org It is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. guidechem.com The Boc group is stable to most nucleophiles and bases, allowing for selective reactions at other parts of the molecule. organic-chemistry.org This stability is crucial in multi-step syntheses like peptide synthesis. peptide.com

Carboxyl Group Protection : The carboxyl group of D-phenylalanine is protected as a methyl ester. Esterification is typically achieved by reacting the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride. This protection prevents the carboxylic acid from participating in undesired side reactions, such as acting as a nucleophile or an acid during subsequent synthetic steps.

The orthogonal nature of these protecting groups—the acid-labile Boc group and the base-labile methyl ester—is a cornerstone of modern peptide synthesis, allowing for their selective removal at different stages of a synthetic sequence.

Novel and Emerging Synthetic Strategies for this compound

Research continues to uncover new methods for the modification and synthesis of amino acid derivatives, including strategies that offer milder conditions or avoid the use of heavy metals.

While not a direct method for introducing the Boc group, transition metal-free N-arylation represents a novel strategy for the functionalization of the amino group of amino acid esters, including D-phenylalanine methyl ester. A developed approach utilizes unsymmetric diaryliodonium salts to transfer aryl groups to the nitrogen atom of the amino acid derivative. nih.gov This method is significant as it avoids the use of transition metal catalysts, which can be costly and require removal from the final product. The reaction demonstrates high chemoselectivity and yields, successfully transferring a variety of electron-rich, electron-deficient, and sterically hindered aryl groups. A key finding is that the N-arylated products are obtained with retained enantiomeric excess, preserving the stereochemical integrity of the original amino acid ester. nih.gov

Utilizing Di-tert-butyl Dicarbonate (Boc₂O) in Synthetic Routes

The synthesis of this compound frequently employs Di-tert-butyl dicarbonate (Boc₂O) as a crucial reagent for the protection of the amino group of D-phenylalanine or its methyl ester. This process, known as N-tert-butoxycarbonylation or Boc protection, is fundamental in peptide synthesis and other organic transformations as it prevents the amine from participating in undesired side reactions. The reaction typically involves the treatment of the amino acid ester with Boc₂O in the presence of a base or a catalyst.

Commonly, a base such as triethylamine is used in a suitable solvent like dioxane, water, or dimethylformamide. nih.govorgsyn.org The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. The reaction proceeds under mild conditions, often at room temperature or slightly below, to yield the N-Boc protected product. orgsyn.org An alternative method involves using guanidine hydrochloride as a catalyst in ethanol, which also facilitates the formation of the desired product. chemicalbook.com

Recent advancements have focused on improving the efficiency and environmental footprint of this reaction. The use of indium(III) halides (InCl₃ and InBr₃) as catalysts has been shown to be highly effective for the N-tert-butoxycarbonylation of amino acid esters, including the synthesis of the corresponding Boc-protected (S)-phenylalanine methyl ester. guidechem.com These reactions can be carried out under solvent-free conditions at room temperature, offering quantitative yields in a significantly shorter time frame compared to other catalytic systems. guidechem.com

Table 1. Comparison of Catalytic Systems for N-Boc Protection of Phenylalanine Methyl Ester
Catalyst (mol%)SolventTimeYield (%)Reference
InBr₃ (1 mol%)Solvent-free15 min93 guidechem.com
InCl₃ (1 mol%)Solvent-free30 min90 guidechem.com
Yttria-zirconia (20 wt%)Acetonitrile5 h90 guidechem.com
LiClO₄ (20 mol%)Dichloromethane5 h88 guidechem.com

Multi-Step Synthesis from Precursors like L-Serine Methyl Ester Hydrochloride

This compound can be synthesized through multi-step pathways starting from readily available chiral precursors such as serine derivatives. This approach is particularly valuable for creating unnatural amino acids with diverse side chains. One sophisticated strategy involves the conversion of the hydroxymethyl side chain of a protected serine derivative into a phenyl group.

A representative two-step process begins with the conversion of a protected serine, such as Boc-D-serine, into a β-bromoalanine intermediate. nih.govacs.org This is typically achieved through an Appel reaction, which transforms the primary alcohol of the serine side chain into a bromide, a good leaving group. nih.gov

In the subsequent step, the β-bromoalanine derivative undergoes a metallaphotoredox-catalyzed cross-electrophile coupling reaction with an aryl halide, such as iodobenzene or bromobenzene. nih.gov This reaction, often utilizing a nickel catalyst in conjunction with a photoredox catalyst, facilitates the formation of a carbon-carbon bond between the β-carbon of the alanine backbone and the phenyl ring. This method is advantageous as it proceeds with retention of the original stereochemistry at the α-carbon, allowing for the enantioretentive synthesis of the desired D-phenylalanine derivative. nih.gov The resulting N-Boc-D-phenylalanine can then be esterified to yield this compound. A similar multi-step synthesis has been described for the conversion of L-serine methyl ester hydrochloride into N-Boc-D-diphenylalanine, further demonstrating the utility of serine as a versatile starting material for complex amino acid synthesis. researchgate.net

Reaction Mechanisms and Kinetics involving this compound

Mechanistic Insights into Hydrogenation Reactions

The hydrogenation of phenylalanine methyl ester derivatives is a key transformation, particularly for the synthesis of chiral amino alcohols. Mechanistic studies, often involving heterogeneous catalysts, provide insight into this process. For the hydrogenation of L-phenylalanine methyl ester over a Cu/ZnO/Al₂O₃ catalyst, the proposed mechanism begins with the adsorption of the ester onto the catalyst's surface. nih.gov

Computational studies, such as those analyzing the adsorption of N-Boc-L-phenylalanine methyl ester on a Cu₆/γ-Al₂O₃(100) surface, support this initial step. wikipedia.org The interaction involves both the amino and ester functional groups binding to active sites on the catalyst. nih.gov Following adsorption, the carbonyl group of the ester is activated, making it susceptible to reduction by activated hydrogen species present on the catalyst surface. This process leads to the formation of the corresponding amino alcohol, L-phenylalaninol, without racemization of the chiral center. nih.govwikipedia.org The specific interactions between the substrate and the catalyst are crucial for the reaction's efficiency and selectivity.

Ligand Coupling Pathways in Derivatization Reactions

This compound serves as a substrate for various derivatization reactions that proceed via ligand coupling pathways, often catalyzed by transition metals. These reactions allow for the introduction of new functional groups onto the phenyl ring, leading to a wide array of novel amino acid derivatives.

A prominent example is the palladium-catalyzed stannylation reaction. N-Boc-p-iodo-L-phenylalanine methyl ester can be reacted with bis(tributyltin) in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), to form N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester. This reaction involves an oxidative addition, transmetalation, and reductive elimination cycle typical of palladium-catalyzed cross-coupling, effectively coupling the tributylstannyl group to the aromatic ring.

Another significant derivatization pathway involves amide bond formation, where the carboxylic acid of Boc-D-phenylalanine is coupled with an amine. While this reaction does not directly involve the methyl ester, the principle of using coupling reagents is central to peptide chemistry. Reagents like T3P® (propanephosphonic acid anhydride) or PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are used to activate the carboxyl group, facilitating nucleophilic attack by an amine and forming a new amide linkage. researchgate.net These coupling pathways are essential for building complex peptides and other bioactive molecules from protected amino acid building blocks.

Factors Influencing Reaction Yield and Enantioselectivity

The yield and enantioselectivity of reactions involving the synthesis and derivatization of this compound are influenced by several critical factors. The choice of catalyst, solvent, reaction temperature, and the inherent properties of the substrates all play a significant role.

Catalyst and Reaction Conditions: As demonstrated in the N-Boc protection of phenylalanine methyl ester, the catalyst choice has a dramatic impact on reaction efficiency. Indium(III) halides under solvent-free conditions provide significantly higher yields in shorter times compared to other systems like yttria-zirconia in acetonitrile. guidechem.com The absence of solvent can accelerate the reaction and simplify purification.

Substrate Properties: The electronic and steric characteristics of the reactants are crucial. In many coupling reactions, electron-poor aryl groups may be less reactive, requiring higher temperatures to achieve good yields, while electron-rich substrates can react under milder conditions. youtube.com Steric hindrance near the reaction site can also impede the reaction, leading to lower yields, although in some cases, high enantioselectivity can be maintained.

Enantioselectivity: Preserving the stereochemical integrity of the chiral center is paramount. The use of Di-tert-butyl dicarbonate for N-protection is known to proceed without racemization. nih.gov In more complex transformations, such as metal-catalyzed syntheses, the choice of chiral ligands bound to the metal center is often the determining factor for enantioselectivity. rsc.org The coordination properties of different functional groups on the substrate (e.g., esters versus ketones) can also influence stereoselectivity by altering how the substrate binds to the catalyst. youtube.com

Applications in Peptide and Peptidomimetic Synthesis

Boc-D-phenylalanine methyl ester as a Protected Amino Acid Building Block

In peptide synthesis, the reactive amine and carboxyl groups of amino acids must be selectively protected and deprotected to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. biosynth.com this compound is a ready-to-use building block where the N-terminus is protected by the acid-labile Boc group and the C-terminus is protected by a methyl ester. chemimpex.comsigmaaldrich.com This dual protection makes it an ideal starting point for various synthetic strategies. The D-configuration of the phenylalanine residue is of particular interest for creating peptides with altered structures and biological activities compared to their natural L-amino acid counterparts.

Incorporation into Linear and Cyclic Peptide Chains

This compound is versatile for incorporation into both linear and cyclic peptide structures. In the synthesis of linear peptides, it can act as the C-terminal residue. The synthesis proceeds by deprotecting the Boc group to free the N-terminal amine, which is then coupled with the activated carboxyl group of the next Boc-protected amino acid in the sequence. masterorganicchemistry.com This cycle of deprotection and coupling is repeated to elongate the peptide chain. masterorganicchemistry.com

The compound is also utilized in the synthesis of cyclic peptides. For instance, research has been conducted on phenylalanine-incorporated cyclic peptides, such as cyclo(-Phe¹-oxazoline²-d-Val³-thiazole⁴-Ile⁵-oxazoline⁶-d-Val⁷-thiazole⁸-), to study conformational equilibrium. nih.gov In solution-phase synthesis, a linear precursor containing this compound can be assembled and subsequently cyclized after selective deprotection of the terminal groups. ptfarm.pl The inclusion of D-phenylalanine can induce specific turns or conformations in the peptide backbone, which is a key strategy in designing cyclic peptides with defined three-dimensional structures.

Role in the Synthesis of Peptide-Based Drugs

The unique structural properties conferred by D-amino acids make them valuable in pharmaceutical development. Peptides containing D-amino acids, such as D-phenylalanine, often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer half-life in the body. This compound serves as a key starting material for creating these more robust peptide-based drug candidates. chemimpex.comchemimpex.com Its application in drug design allows for the modification of peptide structures to enhance therapeutic efficacy and stability. chemimpex.comchemimpex.com By selectively introducing a D-phenylalanine residue, medicinal chemists can fine-tune the biological activity and pharmacokinetic profile of a potential drug. chemimpex.com

Enhanced Stability and Solubility through Boc Protection

The tert-butyloxycarbonyl (Boc) protecting group offers significant advantages during peptide synthesis. The Boc group is known to enhance the stability of the amino acid derivative. chemimpex.comchemimpex.com Furthermore, it can improve the solubility of the protected amino acid and growing peptide chains in organic solvents commonly used in synthesis, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP). peptide.com This improved solubility is crucial for efficient coupling reactions, especially when dealing with hydrophobic peptides or long sequences that are prone to aggregation. nih.govpeptide.com The stability of the Boc group under various coupling conditions, combined with its straightforward removal using mild acids like trifluoroacetic acid (TFA), makes it a cornerstone of many peptide synthesis strategies. peptide.com

Synthesis of Complex Peptide Structures utilizing this compound

The construction of complex peptides requires precise control over each step of the synthesis. This compound is particularly well-suited for established methods like liquid-phase peptide synthesis and requires careful selection of reagents to ensure the final product's integrity.

Liquid-Phase Peptide Synthesis Techniques

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical method where reactions are carried out in a homogenous solution. masterorganicchemistry.com this compound is an excellent component for LPPS. In this technique, the methyl ester serves as the C-terminal protecting group throughout the synthesis of a peptide fragment. ptfarm.pl

The general procedure involves dissolving the C-terminally protected amino acid ester (like this compound after its N-terminal Boc group is removed) in a suitable solvent such as chloroform. ptfarm.pl The next N-Boc protected amino acid is then added along with a coupling agent and a base. ptfarm.pl After the coupling reaction is complete, the resulting dipeptide is isolated by filtration and washing. ptfarm.pl This process can be repeated to build longer peptide chains. masterorganicchemistry.com The advantage of LPPS is that intermediates can be purified at each step, ensuring the high purity of the final complex peptide. lsu.edu

Coupling Agents and Racemization Avoidance Strategies

A critical step in peptide synthesis is the formation of the amide (peptide) bond, which is facilitated by a coupling agent. The choice of coupling agent is vital to ensure high yield and, most importantly, to prevent racemization—the loss of stereochemical integrity at the chiral center of the amino acid. bachem.com

Urethane-protected amino acids, such as those with Boc protection, generally maintain their optical purity during activation. bachem.com However, the risk of racemization increases significantly when coupling peptide fragments. bachem.com Various coupling agents and additives have been developed to minimize this side reaction.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are common coupling agents. ptfarm.pl However, their use can lead to racemization. To suppress this, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is almost always used in conjunction with the carbodiimide. peptide.comnih.gov The HOBt reacts with the activated amino acid to form an active ester intermediate, which couples to the amine component with minimal racemization. peptide.comnih.gov

Phosphonium (B103445) and Aminium/Uronium Salts: More advanced coupling reagents, often based on HOBt or its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), have been developed. bachem.comacs.org These include phosphonium salts like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP®, and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU. bachem.compeptide.com These reagents are highly efficient, lead to rapid coupling, and significantly reduce the risk of racemization. bachem.comnih.gov For instance, TBTU, when used with a mild base like pyridine (B92270), has been shown to preserve the stereochemistry of the amino acid center. nih.gov

The selection of the base is also crucial. Strong bases like N,N-diisopropylethylamine (DIPEA) can promote racemization, whereas milder bases such as N-methylmorpholine (NMM) or pyridine are often preferred to maintain stereochemical purity. ptfarm.plbachem.comnih.gov

Table 1: Overview of Common Coupling Reagents in Peptide Synthesis

Reagent Class Example(s) Key Features Racemization Risk
Carbodiimides DCC, DIC Widely used, cost-effective. Moderate; reduced with additives like HOBt. peptide.com
Phosphonium Salts BOP, PyBOP®, PyAOP High coupling efficiency; BOP produces a carcinogenic byproduct. bachem.compeptide.com Low. peptide.com
Aminium/Uronium Salts HBTU, TBTU, HATU, COMU Very efficient, fast reactions, good solubility. bachem.comnih.gov Very low, especially with additives or when based on HOAt/Oxyma. bachem.comnih.gov

Synthesis of Dipeptides and Tripeptides featuring this compound

This compound is a versatile reagent in the solution-phase synthesis of short peptides. Its Boc-protected amine and methyl-ester-protected carboxyl group allow for specific and directed peptide bond formation. The synthesis of di- and tripeptides typically involves a coupling step between a protected amino acid and an amino acid ester, followed by selective deprotection to enable chain extension.

The general strategy involves coupling Boc-D-phenylalanine (after hydrolysis of the methyl ester) with another amino acid methyl ester, or conversely, coupling a different Boc-protected amino acid with D-phenylalanine methyl ester (after removal of the Boc group). Common coupling agents used in these reactions include dicyclohexylcarbodiimide (DCC) often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to prevent racemization. nih.govmasterorganicchemistry.com For instance, a dipeptide can be formed by reacting Boc-protected proline with phenylalanine methyl ester. sci-hub.se Subsequent steps of deprotection allow for the addition of more amino acids to form tripeptides or longer chains. masterorganicchemistry.comnih.gov

A typical dipeptide synthesis involves dissolving the Boc-protected amino acid and the amino acid methyl ester hydrochloride in a suitable solvent like chloroform. ptfarm.plntu.ac.uk A base, such as N-methylmorpholine (NMM), is added to neutralize the hydrochloride salt, followed by the addition of the coupling agent, like DCC. sci-hub.septfarm.pl The reaction proceeds to form the protected dipeptide, which can then be isolated and purified.

For tripeptide synthesis, the process is extended. The protecting group at either the N-terminus (Boc) or C-terminus (methyl ester) of the newly formed dipeptide is selectively removed. For example, the Boc group is readily cleaved with an acid like trifluoroacetic acid (TFA), while the methyl ester can be hydrolyzed under basic conditions using lithium hydroxide (B78521) (LiOH). masterorganicchemistry.comptfarm.pl The deprotected dipeptide is then coupled with the next amino acid in the sequence, which is appropriately protected, using the same coupling methodologies. nih.gov

Table 1: Examples of Peptide Synthesis Steps

StepReactantsReagents/ConditionsProduct Type
Dipeptide FormationBoc-Amino Acid + Amino Acid Methyl Ester HClDCC, NMM, ChloroformBoc-Dipeptide-OMe
N-terminal DeprotectionBoc-Dipeptide-OMeTrifluoroacetic Acid (TFA)H-Dipeptide-OMe
C-terminal DeprotectionBoc-Dipeptide-OMeLiOH, Methanol/WaterBoc-Dipeptide-OH
Tripeptide FormationBoc-Dipeptide-OH + Amino Acid Methyl Ester HClDCC, NMM, ChloroformBoc-Tripeptide-OMe

Development of Peptidomimetics and Conformationally Constrained Analogs

The incorporation of residues like D-phenylalanine is a key strategy in the development of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but possess enhanced properties such as increased stability and bioavailability. By altering the peptide backbone or introducing unnatural amino acids, researchers can create analogs with constrained conformations, leading to improved receptor selectivity and potency. tandfonline.com

Design and Synthesis of N-methylated Analogs

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a common modification used to enhance the pharmacological properties of peptides. This modification can increase resistance to enzymatic degradation and improve membrane permeability. The synthesis of N-methylated analogs can be achieved by using N-methylated building blocks.

The process for creating an N-methylated phenylalanine derivative involves first protecting the amino group of the amino acid methyl ester, for example, L-phenylalanine methyl ester, with a Boc group. nih.gov The resulting Boc-L-phenylalanine methyl ester is then treated with a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride. nih.gov This reaction yields Boc-L-N-(Me)Phe-OMe. This N-methylated and protected amino acid can then be deprotected and incorporated into a peptide chain using standard coupling techniques. nih.gov While this example uses the L-isomer, the chemical principles are directly applicable to the synthesis of Boc-D-N-(Me)Phe-OMe from this compound. The introduction of this N-methylated D-amino acid can significantly influence the peptide's conformation and biological activity. nih.gov

Incorporation of Unnatural Amino Acids for Enhanced Properties

Beyond D-amino acids and N-methylation, a wide array of other unnatural amino acids (UAAs) can be incorporated to bestow novel properties upon peptides. labome.com These UAAs can introduce new chemical functionalities, such as fluorescent probes or photo-crosslinkers, or they can be used to create peptides with unique structural constraints. rsc.orgacs.org

The synthesis of peptides containing multiple UAAs often relies on the same core principles of protection and coupling. For example, a synthetic route to a novel fluorescent amino acid involved starting with N-(tert-butoxycarbonyl)-4-iodo-L-phenylalanine methyl ester. rsc.org This protected and functionalized phenylalanine derivative was then subjected to a Suzuki–Miyaura cross-coupling reaction to attach a polyaromatic group, creating a fluorescent UAA. rsc.org This newly synthesized UAA could then be deprotected and incorporated into a peptide. This methodology demonstrates how a functionalized Boc-phenylalanine methyl ester can serve as a scaffold for creating even more complex UAAs, which can then be used in peptide synthesis to enhance properties like target binding or for use in diagnostic assays. researchgate.netnih.gov

Table 2: Research Findings on Peptide Modifications

ModificationExample Starting MaterialSynthetic MethodResulting Property/Use
N-MethylationBoc-L-Phe-OMeMethyl iodide, Sodium hydrideIncreased enzymatic stability, altered conformation. nih.gov
Fluorescent TaggingN-(Boc)-4-iodo-L-phenylalanine methyl esterSuzuki–Miyaura cross-couplingCreation of fluorescent amino acids for protein labeling and study. rsc.org
Conformational ConstraintD-Amino AcidsStandard Peptide SynthesisInduces specific secondary structures (e.g., β-turns), increases stability. researchgate.net

Influence on Peptide Conformation and Stability

The introduction of a D-phenylalanine residue, facilitated by this compound, has a profound impact on the resulting peptide's three-dimensional structure and its stability. Peptides composed exclusively of L-amino acids typically adopt well-defined secondary structures like alpha-helices and beta-sheets. The inclusion of a D-amino acid disrupts these native conformations and can induce the formation of alternative structures, such as various types of β-turns. researchgate.net

This conformational change is significant because the biological activity of a peptide is often tied to a specific 3D shape that allows it to bind to its target receptor. By forcing a peptide into a particular conformation, the D-amino acid can enhance its binding affinity and selectivity. nih.gov

Advanced Analytical and Characterization Methodologies for Boc D Phenylalanine Methyl Ester and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for the structural elucidation of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to confirm the identity and structure of Boc-D-phenylalanine methyl ester. The spectra provide information on the chemical environment of each nucleus, the connectivity between adjacent atoms, and the stereochemistry of the molecule.

In the ¹H NMR spectrum, distinct signals corresponding to each type of proton are observed. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.20-7.35 ppm). The proton on the alpha-carbon (α-CH) is a multiplet due to coupling with the adjacent NH and CH₂ protons. The diastereotopic protons of the β-CH₂ group appear as distinct multiplets. The methyl ester group gives a sharp singlet at approximately 3.7 ppm, while the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group produce a characteristic singlet at around 1.4 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. It shows distinct peaks for the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the Boc group, the carbons of the phenyl ring, the α- and β-carbons, and the methyl carbons of the ester and Boc groups rsc.org.

Interactive Table 1: Representative NMR Data for Boc-phenylalanine methyl ester in CDCl₃

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Aromatic C-H7.20 - 7.35 (m, 5H)127.2, 128.6, 129.3
NH~5.0 (br d, 1H)-
α-CH~4.6 (m, 1H)54.5
Ester O-CH₃~3.7 (s, 3H)52.3
β-CH₂~3.1 (m, 2H)38.4
Boc C(CH₃)₃~1.4 (s, 9H)80.1
Boc C(CH₃)₃-28.3
Aromatic C (quaternary)-136.0
Boc C=O-155.1
Ester C=O-172.1

Note: Specific chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features nih.gov.

The spectrum is dominated by strong absorption bands from the two carbonyl groups. The ester C=O stretch is typically observed around 1745 cm⁻¹, while the carbamate C=O stretch of the Boc group appears at a lower wavenumber, around 1700 cm⁻¹. The N-H bond of the carbamate shows a stretching vibration in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the Boc and methyl groups appear just below 3000 cm⁻¹. Additionally, C-O stretching bands for the ester and carbamate linkages are present in the fingerprint region (1100-1300 cm⁻¹).

Interactive Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (Amide)Stretch3300 - 3400
C-H (Aromatic)Stretch3010 - 3100
C-H (Aliphatic)Stretch2850 - 2980
C=O (Ester)Stretch1735 - 1750
C=O (Boc-carbamate)Stretch1690 - 1710
C-OStretch1100 - 1300

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern. The molecular formula is C₁₅H₂₁NO₄, corresponding to a monoisotopic mass of approximately 279.15 Da nih.gov.

In electrospray ionization (ESI), the compound is typically observed as protonated [M+H]⁺ (m/z ≈ 280.15) or sodiated [M+Na]⁺ (m/z ≈ 302.14) adducts uni.lu. Tandem mass spectrometry (MS/MS) analysis of the molecular ion reveals a characteristic fragmentation pattern. Common fragmentation pathways include the loss of the tert-butyl group as isobutylene (a loss of 56 Da), leading to a prominent ion. Subsequent or alternative fragmentations can include the loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da) from the ester. The cleavage of the carbamate bond can also occur, leading to further characteristic fragment ions.

Interactive Table 3: Key Ions in the Mass Spectrum of this compound

Ion Formula m/z (approx.) Description
[M+H]⁺[C₁₅H₂₂NO₄]⁺280.15Protonated molecular ion
[M+Na]⁺[C₁₅H₂₁NO₄Na]⁺302.14Sodiated adduct
[M+H - C₄H₈]⁺[C₁₁H₁₄NO₄]⁺224.09Loss of isobutylene from Boc group
[M+H - Boc]⁺[C₁₀H₁₄NO₂]⁺180.10Loss of the Boc protecting group
[M+H - C₄H₈ - CO₂]⁺[C₁₀H₁₄NO₂]⁺180.10Loss of isobutylene and carbon dioxide

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for determining its enantiomeric purity. High-performance liquid chromatography is the predominant method used for these analyses.

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the chemical and enantiomeric purity of this compound. For determining enantiomeric excess (e.e.), chiral HPLC is employed. This method utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, resulting in different retention times and thus their separation semanticscholar.org.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates (e.g., Chiralpak® and Chiralcel® columns), are widely used for this purpose nih.govyakhak.org. The separation is typically achieved using normal-phase chromatography, with mobile phases consisting of mixtures of alkanes (like hexane) and alcohols (like isopropanol) nih.gov. The differential interaction of the enantiomers with the chiral selector of the CSP, based on hydrogen bonding, dipole-dipole interactions, and steric hindrance, allows for their effective resolution. The purity is quantified by integrating the peak areas of the two enantiomers in the resulting chromatogram. Ultra-Performance Convergence Chromatography (UPC²), a form of normal-phase chromatography using compressed CO₂ as the primary mobile phase, has also been shown to be a rapid and effective method for separating phenylalanine methyl ester enantiomers .

An alternative to direct chiral HPLC is an indirect method involving chiral derivatization. This technique is used to determine the enantiomeric composition and confirm the absolute stereochemistry of the amino acid derivative. The process involves reacting the enantiomeric mixture with a pure, single-enantiomer derivatizing agent to form a pair of diastereomers nih.gov.

Since diastereomers have different physical properties, they can be readily separated using standard, non-chiral HPLC, typically on a reversed-phase column (e.g., C18). A variety of chiral derivatizing agents (CDAs) can be used, with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogues being among the most common for amino acid analysis nih.gov. After derivatization, the resulting diastereomers are separated by HPLC, and the ratio of their peak areas corresponds to the enantiomeric ratio of the original sample. The elution order can be used to assign the absolute configuration by comparing it to the results from derivatized authentic D- and L-standards.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of organic reactions involving this compound. Its simplicity, speed, and low cost make it an invaluable tool for qualitatively assessing the consumption of starting materials and the formation of products. In a typical synthetic procedure, such as a peptide coupling where this compound acts as the C-terminal residue, or in its own synthesis via esterification of Boc-D-phenylalanine, TLC allows for rapid, real-time analysis.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel) alongside spots of the starting materials and sometimes a co-spot (a mixture of the reaction and starting material). The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The choice of the mobile phase is critical for achieving good separation between the reactant and product spots. Due to the differing polarities of the starting material (e.g., the more polar Boc-D-phenylalanine acid) and the product (the less polar this compound), they will travel up the plate at different rates, resulting in distinct spots with different Retention Factor (Rf) values.

Visualization of the spots can be achieved using a UV lamp, as the phenyl group is UV active. Staining with a chemical agent is also common; for instance, if the Boc group is removed during a reaction, the resulting free amine can be visualized as a colored spot by staining with ninhydrin. chemicalforums.com

Several solvent systems have been proven effective for the TLC analysis of Boc-protected amino acids and their derivatives. researchgate.net The optimal system depends on the specific polarity of the compounds being analyzed. For instance, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly employed. chemicalforums.com Adjusting the ratio of these solvents allows for the fine-tuning of the separation. More complex systems, such as those containing butanol, acetic acid, and water, are also used, particularly for more polar amino acid derivatives. researchgate.netchromforum.orgnih.gov

The progress of a reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Table 1: Representative TLC Solvent Systems for Boc-Amino Acid Derivatives

Mobile Phase CompositionVolume RatioTypical Application
Methanol in Chloroform5% - 10% (v/v)Monitoring peptide coupling reactions involving Boc-protected amino acids.
Ethyl Acetate in Hexane3:1 (v/v)Separating Boc-protected amino acids from related compounds. chemicalforums.com
Ethyl Acetate in n-Hexane30% (v/v)Monitoring reactions of Boc-protected proline derivatives. nih.gov
n-Butanol, Acetic Acid, Water4:1:1 (v/v/v)General separation of amino acids and their less non-polar derivatives. researchgate.net

X-ray Crystallography for Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. For this compound and its derivatives, X-ray crystallography can elucidate the spatial arrangement of the bulky tert-butoxycarbonyl (Boc) protecting group, the phenyl side chain, and the methyl ester moiety.

While a crystal structure for this compound itself is not extensively detailed in the literature, analysis of closely related derivatives provides significant insight into its likely conformational preferences. For example, the crystal structure of N-(t-butoxycarbonyl)-L-valine-L-phenylalanine-methyl ester (Boc-Val-Phe-OMe), a dipeptide containing the target compound's core structure, has been determined by X-ray diffraction methods. researchgate.net Such studies reveal how the molecule packs in a crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure.

Table 2: Crystallographic Data for the Representative Derivative Boc-Val-Phe-OMe researchgate.net

ParameterValue
Chemical FormulaC₂₀H₃₀N₂O₅
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.0680(1)
b (Å)13.8650(1)
c (Å)28.2630(1)
Volume (ų)2143.8(5)
Z (Molecules per unit cell)4

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways

The efficient and stereoselective synthesis of Boc-D-phenylalanine methyl ester and its derivatives is paramount for its widespread application. Future research is increasingly focused on developing more sustainable and efficient synthetic routes, moving beyond traditional organic synthesis.

A significant area of exploration is the use of biocatalysis and chemoenzymatic methods. nih.gov One-pot multienzymatic cascade processes are being developed for the synthesis of D-phenylalanine derivatives from inexpensive starting materials like cinnamic acids. nih.govnih.gov These cascades can couple the amination reaction catalyzed by phenylalanine ammonia (B1221849) lyases (PAL) with a chemoenzymatic deracemization step. nih.gov This approach has been shown to produce substituted D-phenylalanines in high yield and with excellent optical purity. nih.gov Research is also directed at discovering and engineering novel enzymes, such as D-amino acid oxidases and PAL variants with higher activity and broader substrate specificity, to improve the efficiency of these biocatalytic systems. nih.govnih.gov

Furthermore, asymmetric synthesis strategies that leverage chiral catalysts are being refined to produce enantiomerically pure α-amino acid esters. acs.org These methods offer precise control over stereochemistry, which is crucial for the biological activity of the final products. acs.org The development of novel organocatalysts and the optimization of reaction conditions to prevent epimerization are key aspects of this research. acs.orgjst.go.jp

Future pathways will likely integrate these approaches, creating highly efficient, environmentally friendly, and scalable processes for the production of this compound and related chiral building blocks. nih.govnih.gov

Expanding the Scope of Medicinal Applications

The incorporation of D-amino acids like D-phenylalanine into peptides is a well-established strategy to enhance their therapeutic potential. nih.gov this compound is a key intermediate in this process, and its applications in medicinal chemistry are continually expanding. chemimpex.comchemicalbook.com

One of the primary advantages of using D-phenylalanine is the increased stability of the resulting peptides against proteolysis by naturally occurring enzymes, which typically recognize L-amino acids. nih.gov This leads to a longer half-life in the body, a critical factor for many therapeutic peptides. nih.gov Research is ongoing to incorporate D-phenylalanine into a wider range of peptide drugs, including analogues of hormones like α-melanocyte-stimulating hormone, to create more potent and long-lasting therapeutic effects. nih.gov

Boc-D-phenylalanine is also used in the synthesis of peptide-based drugs targeting a variety of diseases. chemimpex.com For instance, it is a component in the synthesis of PARP1 inhibitors, which are a class of drugs used in cancer therapy. chemicalbook.com It is also an important reagent in the preparation of cyclic tetrapeptides that act as β-turn mimetics, structures that are often involved in molecular recognition processes. chemicalbook.com The hydrophobic and aromatic nature of the phenylalanine side chain can also play a role in the binding of peptides to their targets, including interactions with non-protein ligands. russelllab.org

Future research will focus on using this compound to design novel peptides with enhanced properties, such as improved cell penetration and target selectivity. nih.gov This includes the development of antimicrobial peptides, where the incorporation of D-amino acids can lead to greater efficacy, and in the design of drugs for neurological disorders. chemimpex.commdpi.com

Therapeutic AreaApplication of D-Phenylalanine DerivativesResearch Focus
Oncology Synthesis of PARP1 inhibitors and other anti-cancer peptides. chemicalbook.comDesigning peptides with improved tumor targeting and reduced side effects.
Endocrinology Creating long-lasting hormone analogues (e.g., α-MSH). nih.govEnhancing receptor binding affinity and duration of action.
Infectious Diseases Development of antimicrobial peptides resistant to bacterial proteases. mdpi.comBroadening the spectrum of activity against resistant pathogens.
Neurology Used in studies of neurotransmitter function and potential therapeutics. chemimpex.comInvestigating the role of D-phenylalanine containing peptides in neurodegenerative diseases.

Development of Advanced Materials with this compound derivatives

The self-assembly properties of peptides and amino acid derivatives are being harnessed to create novel biomaterials with a wide range of applications. This compound and its derivatives are promising building blocks for these advanced materials due to the strong tendency of phenylalanine to form ordered structures through π-π stacking interactions. rsc.org

A key area of research is the development of hydrogels. While some studies have focused on the L-isomer, the principles can be extended to D-phenylalanine derivatives. nih.govrsc.org For example, agarose-L-phenylalanine ester has been synthesized and shown to form stable hydrogels. rsc.org These materials have potential applications in drug delivery, tissue engineering, and as scaffolds for cell culture. rsc.orgresearchgate.net The incorporation of D-amino acids could enhance the stability of these hydrogels against enzymatic degradation, making them more suitable for in vivo applications. nih.gov

Furthermore, dipeptides containing phenylalanine, such as diphenylalanine (FF), are known to self-assemble into a variety of nanostructures, including nanotubes, nanofibers, and vesicles. rsc.orgnih.gov Boc-protected diphenylalanine can assemble into either tubes or spheres, demonstrating the tunability of these systems. rsc.org These nanostructures have potential applications in nanoelectronics, as templates for nanowire fabrication, and in controlled release systems. researchgate.netnih.gov Future research will likely explore the self-assembly of novel peptides containing Boc-D-phenylalanine to create new materials with tailored properties. researchgate.net

Material TypeBuilding Block ExamplePotential Applications
Hydrogels Agarose-phenylalanine ester rsc.orgDrug delivery, tissue engineering, cell culture scaffolds. rsc.orgresearchgate.net
Nanotubes/Nanofibers Diphenylalanine (FF) derivatives rsc.orgnih.govNanoelectronics, templates for nanowires, biosensors. nih.gov
Vesicles/Spheres Boc-diphenylalanine rsc.orgEncapsulation and controlled release of active molecules. researchgate.net

Bio-System Interactions and Self-Assembly Studies

Understanding the interactions of this compound derivatives within biological systems is crucial for their application in medicine and biotechnology. A major focus of this research is on their self-assembly properties, particularly enzyme-instructed self-assembly (EISA). acs.orgnih.govnih.gov

EISA is a strategy where an enzyme modifies a precursor molecule, triggering its self-assembly into a nanostructure at a specific location, such as on the surface of cancer cells that overexpress a particular enzyme. nih.govacs.org For example, phosphorylated D-peptide derivatives can be dephosphorylated by alkaline phosphatases, which are often overexpressed in tumors, leading to the formation of nanofibers that can selectively kill cancer cells. acs.org This approach offers a high degree of spatiotemporal control and can reduce off-target effects. acs.org Future research will explore the design of new precursors based on Boc-D-phenylalanine for EISA, targeting different enzymes and disease states. nih.govnih.gov

The self-assembly of phenylalanine and its derivatives into fibrillar structures, similar to amyloid fibrils, is another active area of investigation. nih.govrsc.orgacs.org While some of these structures are associated with disease, they can also be harnessed for technological applications. nih.govacs.org Studies using techniques like circular dichroism, NMR spectroscopy, and microscopy are elucidating the molecular interactions, such as hydrogen bonding and π-π stacking, that drive the formation of these supramolecular structures. rsc.orgrsc.org The introduction of D-amino acids can influence the conformation and stability of these assemblies. nih.gov A deeper understanding of these bio-system interactions will enable the rational design of self-assembling peptides with specific functions, from therapeutic agents to advanced biomaterials. mdpi.comacs.org

Q & A

Q. What methodologies are recommended for analyzing trace impurities in this compound?

  • LC-MS/MS : Detect and quantify impurities (e.g., de-esterified byproducts) at ppm levels using multiple reaction monitoring (MRM) modes .
  • GC-MS : Analyze volatile degradation products (e.g., methanol from ester hydrolysis) with headspace sampling .
  • ICP-OES : Screen for metal catalysts (e.g., residual KOH) if homogeneous catalysts are used .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

  • Accelerated Stability Studies : Incubate samples at elevated temperatures (e.g., 40°C, 60°C) and monitor degradation kinetics via HPLC. Apply the Arrhenius equation to extrapolate shelf-life at standard storage temperatures .
  • DOE (Design of Experiments) : Use a full factorial design to evaluate interactions between temperature, humidity, and light exposure. For example, a 2^3 design (8 experiments) identifies dominant degradation pathways .

Q. What statistical approaches are effective for analyzing conflicting data on the compound’s solubility in different solvents?

  • Principal Component Analysis (PCA) : Reduce dimensionality of solubility data (e.g., in DMSO, methanol, THF) to identify solvent clusters with similar polarity/properties .
  • Partial Least Squares (PLS) Regression : Correlate Hansen solubility parameters (δD, δP, δH) with experimental solubility to predict optimal solvents for recrystallization .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time, ensuring consistent intermediate formation .
  • Quality-by-Design (QbD) : Define a design space for critical parameters (e.g., pH, stirring rate) using risk assessment tools like Ishikawa diagrams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-phenylalanine methyl ester
Reactant of Route 2
Reactant of Route 2
Boc-D-phenylalanine methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.